Hexarelin is a synthetic hexapeptide belonging to the growth hormone secretagogue (GHS) family. [] It was developed as an analog of Growth Hormone-Releasing Peptide-6 (GHRP-6) with the substitution of D-tryptophan with its 2-methyl derivative. [] Hexarelin is primarily recognized for its potent growth hormone (GH)-releasing activity in both humans and various animal models. [, ] It exerts its effects through specific receptors, primarily GHS-R1a, which is also the receptor for the endogenous GHS, ghrelin. [, ]
The synthesis of Hexarelin typically involves solid-phase peptide synthesis techniques. The process begins with the attachment of the first amino acid to a solid support, followed by sequential addition of protected amino acids. The use of Fmoc (9-fluorenylmethoxycarbonyl) chemistry allows for selective deprotection and coupling of amino acids. Specifically, α- and β-amino γ-lactams may be incorporated into the peptide sequence to enhance selectivity and potency by restricting conformational mobility .
Key parameters during synthesis include:
Hexarelin has a molecular formula of C₄₇H₅₈N₁₂O₆ and a molar mass of approximately 887.059 g/mol . Its structure consists of six amino acids that contribute to its biological activity. The presence of D-amino acids in the sequence enhances resistance to enzymatic degradation, improving its pharmacokinetic properties.
The three-dimensional conformation of Hexarelin plays a critical role in its interaction with GHSR. Structural studies suggest that the peptide adopts a specific conformation that mimics ghrelin, allowing it to effectively bind to and activate the receptor .
Hexarelin primarily engages in biochemical reactions involving receptor binding and subsequent signaling pathways. Upon administration, it binds to GHSR located in the hypothalamus and pituitary gland, leading to increased release of growth hormone. The activation of this receptor triggers a cascade of intracellular signaling pathways, including those involving phospholipase C and protein kinase C, ultimately resulting in enhanced secretion of growth hormone into circulation .
In addition to its primary action on growth hormone release, Hexarelin has been shown to stimulate the hypothalamo-pituitary-adrenal axis, leading to increased levels of adrenocorticotropic hormone and cortisol in certain experimental settings .
Hexarelin exerts its effects primarily through agonistic action on GHSR. When Hexarelin binds to this receptor, it induces conformational changes that activate intracellular signaling cascades. This results in:
Hexarelin is characterized by several physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | C₄₇H₅₈N₁₂O₆ |
Molar Mass | 887.059 g/mol |
Elimination Half-life | ~55 minutes |
Hexarelin has been investigated for various scientific applications:
The development of Hexarelin represents a significant milestone in the evolution of growth hormone secretagogues. Its discovery originated from systematic peptide engineering efforts in the 1980s at Tulane Medical School, where researchers sought to create GHS compounds without the undesirable endocrine effects of earlier molecules. Hexarelin emerged as a second-generation analogue of the prototype GHRP-6 (His-DTrp-Ala-Trp-DPhe-Lys-NH₂), with strategic modifications to enhance stability and receptor specificity [2] [8].
The classification of Hexarelin within the GHS family places it among peptide-based secretagogues distinct from small molecule agents like Ibutamoren (MK-0677). As part of the hexapeptide subclass characterized by six amino acid sequences, Hexarelin shares structural homology with GHRP-6 but incorporates 2-methyltryptophan substitutions that significantly prolong its half-life. Pharmacokinetic studies reveal Hexarelin has approximately twice the half-life (70 minutes) of its predecessor GHRP-6 (20-30 minutes), along with greater potency in stimulating GH release across species [1] [3] [8].
Table 1: Classification and Properties of Selected Growth Hormone Secretagogues
Compound | Classification | Oral Bioavailability | Half-Life | Notable Features |
---|---|---|---|---|
GHRP-6 | Hexapeptide | 0.30% | 0.30 hr | Prototype GHRP |
GHRP-2 | Hexapeptide | 0.30–1.0% | 0.52 hr | Increased GH potency |
Hexarelin | Hexapeptide | 0.20% | 0.83 hr | Cardioprotective effects |
Ibutamoren | Small molecule | >60% | 4.7 hr | Orally bioavailable |
The historical progression from first-generation GHS compounds to Hexarelin reflects a deliberate scientific effort to overcome pharmacological limitations while preserving biological activity. Early clinical observations revealed that Hexarelin administration increased growth velocity in children with familial short stature, establishing its therapeutic potential in growth disorders [4]. Unlike GHRP-6, which potently stimulates appetite through ghrelin receptor activation, Hexarelin exhibits significantly reduced orexigenic effects—a pharmacological advantage for metabolic applications where appetite control is desirable [8].
Hexarelin's distinctive pharmacological profile stems from deliberate amino acid substitutions that optimize receptor binding and metabolic stability. The peptide sequence (His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH₂) incorporates several critical engineering features: the inclusion of D-isomers at positions 2 and 6 confers resistance to proteolytic degradation, while the 2-methylation of the N-terminal tryptophan residue enhances receptor affinity and plasma stability. These modifications collectively extend Hexarelin's half-life to approximately 70 minutes—significantly longer than endogenous ghrelin (approximately 10 minutes) and slightly longer than GHRP-6 [1] [6] [8].
Structure-activity relationship (SAR) studies have revealed the critical importance of specific residues for biological activity. Systematic evaluation of hexarelin analogues demonstrated that modifications at position 1 significantly impact GH-releasing activity, while substitutions at position 3 modulate receptor specificity. Notably, certain structural analogues (EP 80661: GAB-d-Trp(2-Me)-d-Trp(2-Me)-LysNH₂ and EP 91072: GAB-d-Trp-d-Trp-LysNH₂) retain potent GH-releasing capacity, while others (EP 51322: GAB-d-Trp(2-Me)-d-βNal-NH₂) show diminished activity. Particularly significant is the identification of antagonistic analogues (EP 91073: AIB-d-Trp(2-Me)-d-Trp(2-Me)-LysNH₂) that selectively block specific Hexarelin receptors without affecting GH secretion, providing valuable tools for receptor characterization [1].
Table 2: Biological Activity of Hexarelin Structural Analogues
Analogue | Amino Acid Sequence | Growth Hormone Release | Erectile Activity |
---|---|---|---|
Hexarelin | His-d-Trp(2-Me)-Ala-Trp-d-Phe-LysNH₂ | Potent | Inactive |
EP 50885 | GAB-d-Trp(2-Me)-d-βNal-Phe-LysNH₂ | Moderate | Active |
EP 90101 | GAB-d-Trp(2-Me)-d-βNal-Phe-ArgNH₂ | Moderate | Active |
EP 80661 | GAB-d-Trp(2-Me)-d-Trp(2-Me)-LysNH₂ | Potent | Active |
EP 91073 | AIB-d-Trp(2-Me)-d-Trp(2-Me)-LysNH₂ | Inactive | Antagonist |
Recent peptide engineering advancements have focused on optimizing Hexarelin's therapeutic index by further modifying its structure to isolate specific biological effects. For instance, some analogues exhibit dissociated activities—potently stimulating GH release without activating appetite pathways, or conversely, producing cardioprotective effects independent of GH secretion. The molecular weight of Hexarelin is 887 Daltons (C₄₇H₅₈N₁₂O₆), with water solubility of 1 mg/mL, facilitating its formulation for research applications [5] [6]. These ongoing structural refinements continue to yield novel compounds with improved receptor selectivity profiles for targeted therapeutic applications.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7